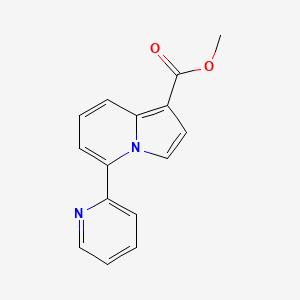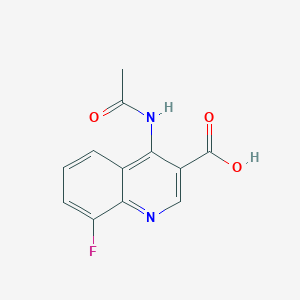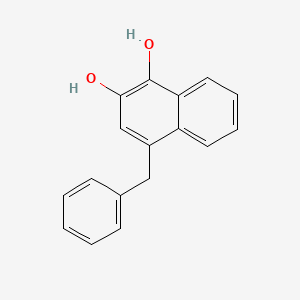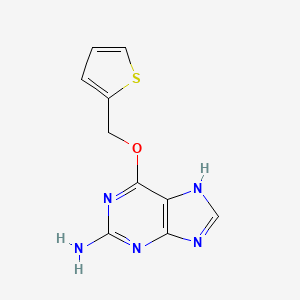
1H-Purin-2-amine, 6-(2-thienylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE can be achieved through various synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the methods employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Aplicaciones Científicas De Investigación
6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE is unique due to its specific structure, which combines a thiophene ring with a purine moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Propiedades
Número CAS |
162320-37-8 |
|---|---|
Fórmula molecular |
C10H9N5OS |
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
6-(thiophen-2-ylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C10H9N5OS/c11-10-14-8-7(12-5-13-8)9(15-10)16-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,12,13,14,15) |
Clave InChI |
WDUFMAVWDXZOMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)COC2=NC(=NC3=C2NC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


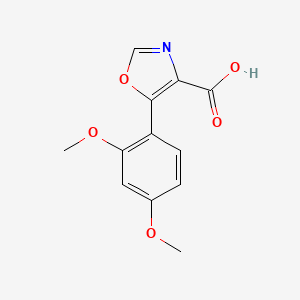
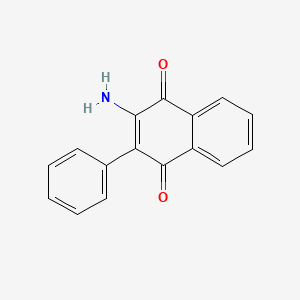


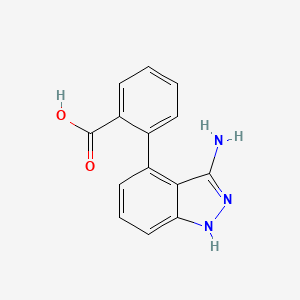
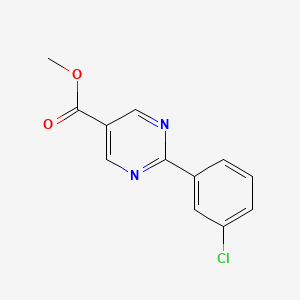
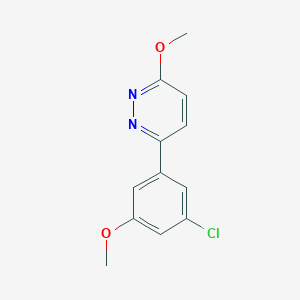

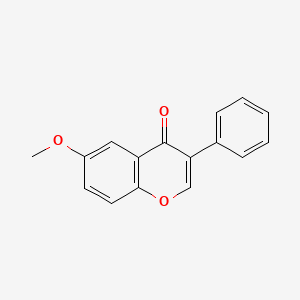
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
